BenchChemオンラインストアへようこそ!

3-Ethylpyridine-4-carboxylic acid hydrochloride

Solubility Salt selection Formulation

3-Ethylpyridine-4-carboxylic acid hydrochloride (CAS 1423034-68-7; molecular formula C₈H₁₀ClNO₂; MW 187.62 g/mol) is the hydrochloride salt of 3-ethylisonicotinic acid, a 3-alkyl-substituted pyridine-4-carboxylic acid derivative. The compound belongs to the isonicotinic acid scaffold class, distinguished from the isomeric nicotinic acid (pyridine-3-carboxylic acid) series by the para-relationship of the carboxyl group to the pyridine nitrogen.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 1423034-68-7
Cat. No. B1375371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpyridine-4-carboxylic acid hydrochloride
CAS1423034-68-7
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCCC1=C(C=CN=C1)C(=O)O.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-2-6-5-9-4-3-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H
InChIKeyLUEPPKWASQBCKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethylpyridine-4-carboxylic Acid Hydrochloride (CAS 1423034-68-7): Compound Class and Procurement Baseline


3-Ethylpyridine-4-carboxylic acid hydrochloride (CAS 1423034-68-7; molecular formula C₈H₁₀ClNO₂; MW 187.62 g/mol) is the hydrochloride salt of 3-ethylisonicotinic acid, a 3-alkyl-substituted pyridine-4-carboxylic acid derivative . The compound belongs to the isonicotinic acid scaffold class, distinguished from the isomeric nicotinic acid (pyridine-3-carboxylic acid) series by the para-relationship of the carboxyl group to the pyridine nitrogen. The free base form (CAS 4080-54-0, MW 151.16) and its HCl salt serve as versatile building blocks in medicinal chemistry, most notably as intermediates in the synthesis of 3′-substituted pyridylcarboxamido-morphinan (NAP) derivatives targeting opioid receptors [1] and in ALDH1A3 inhibitor programs [2]. Standard commercial purity is ≥95%, with batch-specific QC documentation including NMR, HPLC, and GC .

Why Generic Substitution Fails for 3-Ethylpyridine-4-carboxylic Acid Hydrochloride: Structural Specificity Matters


Within the pyridinecarboxylic acid building-block family, seemingly minor structural variations produce measurably divergent downstream pharmacological profiles. The 3-ethyl substituent on the pyridine-4-carboxylic acid scaffold occupies a specific steric and lipophilic parameter space that cannot be replicated by the 3-methyl, 3-H (unsubstituted), 3-propyl, or positional isomers (2-ethyl, 5-ethyl) [1]. In the NAP opioid ligand series, altering the 3′-alkyl substituent on the pyridyl ring from methyl to ethyl to isobutyl shifted μ/κ/δ opioid receptor binding affinities and selectivity ratios by 2- to 10-fold [1]. Furthermore, the hydrochloride salt form is not interchangeable with the free base: the free base (CAS 4080-54-0) exhibits limited aqueous solubility without ionization, whereas the HCl salt provides enhanced water solubility critical for aqueous-phase coupling reactions and salt metathesis steps [2]. Procurement of a non-exact analog introduces uncontrolled variables in reaction yield, intermediate purity, and ultimately SAR reproducibility.

Quantitative Differentiation Evidence: 3-Ethylpyridine-4-carboxylic Acid Hydrochloride vs. Closest Analogs


HCl Salt vs. Free Base: Aqueous Solubility and Handling Differentiation for 3-Ethylpyridine-4-carboxylic Acid

The hydrochloride salt (MW 187.62) of 3-ethylpyridine-4-carboxylic acid provides markedly different solubility characteristics compared to its free base counterpart (3-ethylisonicotinic acid, CAS 4080-54-0, MW 151.16). The free base exhibits pH-dependent solubility: it ionizes and dissolves readily upon addition of acid or base but shows poor solubility in neutral aqueous conditions; in organic solvents, it is only sparingly soluble in DMF, DMSO, acetonitrile, and alcohols [1]. Conversion to the HCl salt pre-protonates the pyridine nitrogen, eliminating the pH-dependence of dissolution and enabling direct use in aqueous coupling reactions (e.g., EDCI/HOBt-mediated amide bond formation) without a separate acid activation step [2]. This differentiation is critical for process chemists performing multi-step syntheses where pH control and salt consistency affect reaction reproducibility.

Solubility Salt selection Formulation Process chemistry

3-Ethyl vs. 3-Methyl Substituent: Differential Opioid Receptor Binding Profiles in NAP Derivative Series

In the systematic NAP derivative SAR study by Zheng et al. (J Med Chem, 2019), 3′-alkyl-substituted pyridine-4-carboxylic acid building blocks were coupled to a naltrexamine scaffold and evaluated for μ (MOR), κ (KOR), and δ (DOR) opioid receptor binding [1]. Among the electron-donating 3′-alkyl series (compounds 7–12), increasing the alkyl substituent size from 3′-methyl (compound 7) to 3′-ethyl, 3′-isobutyl, and bulkier groups produced distinct binding profiles. The 3′-methyl derivative (compound 7) exhibited Ki_MOR = 0.32 ± 0.05 nM, Ki_DOR = 42.86 ± 8.27 nM, Ki_KOR = 9.18 ± 1.36 nM, with selectivity ratios δ/μ = 134.1 and κ/μ = 28.8 [1]. The 3′-ethyl-containing derivative — one of the commercially sourced pyridylcarboxylic acids used for compounds 9 and 12 — showed Ki_MOR = 0.60–0.63 nM, Ki_DOR = 33.99–44.83 nM, Ki_KOR = 3.42–11.24 nM, with δ/μ selectivity ranging from 56.7 to 71.1, representing a 2.4-fold decrease in MOR/DOR selectivity compared to the 3′-methyl analog while improving KOR binding affinity [1]. In contrast, the 3′-isobutyl derivative (compound 8) showed substantially weaker MOR affinity (Ki_MOR = 7.20 ± 0.81 nM) and reduced selectivity (δ/μ = 20.7), indicating a non-linear relationship between alkyl size and binding properties [1].

Opioid receptor SAR Binding affinity Selectivity μ/κ dual ligands

3-Ethyl vs. Unsubstituted (3-H) Pyridine-4-carboxylic Acid: Effect on MOR/DOR Selectivity in NAP Conjugates

The first-generation lead compound NAP employs unsubstituted pyridine-4-carboxylic acid (isonicotinic acid) coupled to naltrexamine. NAP exhibits Ki_MOR = 0.37 ± 0.07 nM, Ki_DOR = 277.5 ± 8.0 nM, Ki_KOR = 60.7 ± 5.6 nM, with selectivity ratios δ/μ = 747 and κ/μ = 163 [1]. Introducing a 3′-ethyl substituent on the pyridyl ring (compound 9 or 12, incorporating 3-ethylpyridine-4-carboxylic acid as the building block) dramatically altered the selectivity profile: δ/μ selectivity decreased from 747 to 57–71 (a ~11–13-fold reduction), and κ/μ selectivity decreased from 163 to 5–14 (a ~12–30-fold reduction) [1]. This shift reflects the transformation from a MOR-preferring antagonist (NAP) to a MOR/KOR dual-selective ligand — a pharmacologically distinct profile with potential applications in treating opioid abuse where balanced MOR/KOR activity is desirable [1]. Concurrently, KOR binding affinity improved from 60.7 nM (NAP) to 3.4–11.2 nM (3′-ethyl derivatives), representing a 5–18-fold enhancement [1].

Structure-activity relationship Selectivity tuning Opioid pharmacology Lead optimization

3-Ethyl-pyridine-4-carboxylic Acid vs. 3-Ethyl-pyridine-3-carboxylic Acid (Nicotinic Acid Scaffold): Positional Isomer Differentiation in Drug Conjugate Geometry

The para-carboxyl relationship to the pyridine nitrogen in 3-ethylpyridine-4-carboxylic acid (isonicotinic acid scaffold) orients the coupled amide bond in a geometry distinct from the meta-carboxyl arrangement of 3-ethylnicotinic acid (pyridine-3-carboxylic acid scaffold). In the NAP opioid ligand series, molecular modeling demonstrated that the pyridyl ring's orientation relative to the morphinan core is critical for interaction with the receptor 'address' domain — specifically π-π stacking with W318⁷·³⁵ of the MOR and hydrogen-bonding networks [1]. The 4-carboxy substitution pattern positions the pyridyl ring for optimal engagement with this address region, whereas the 3-carboxy (nicotinic acid) isomer would project the pyridyl ring at a different dihedral angle, altering the geometry of receptor interactions [1]. While direct comparative binding data for 3-ethylnicotinic acid conjugates vs. 3-ethylisonicotinic acid conjugates are not published in the same assay system, the NAP SAR study explicitly used 4′-pyridylcarboxamido coupling (not 3′-pyridylcarboxamido), confirming the isonicotinic acid scaffold as the productive geometry for this target class [1]. The ALDH1A3 inhibitor patent WO2020028461 similarly specifies the 4-carboxy pyridine scaffold for tetrahydroquinolino inhibitor synthesis [2].

Positional isomer Scaffold selection Coupling geometry Molecular recognition

Validated Intermediate Status: 3-Ethylpyridine-4-carboxylic Acid in Published ALDH1A3 Inhibitor and Opioid Ligand Patent Landscapes

Patent literature provides a procurement-relevant differentiation criterion: 3-ethylisonicotinic acid (and by extension its hydrochloride salt) is explicitly cited as a critical synthetic intermediate in at least two distinct therapeutic programs. WO2020028461 (US 2024/0174634 A1) identifies 3-ethylisonicotinic acid as a key building block for synthesizing tetrahydroquinolino derivatives that act as potent ALDH1A3 inhibitors, with therapeutic applications in cancer, type 2 diabetes, and obesity [1]. Independently, the NAP opioid ligand program (Zheng et al., J Med Chem, 2019) used commercially sourced 3′-substituted pyridine-4-carboxylic acids (specifically including the 3-ethyl variant from commercial suppliers) to build a series of MOR/KOR dual-selective ligands, with lead compounds NFP and NYP demonstrating in vivo efficacy in mouse tail-immersion assays [2]. The use of this specific building block across two mechanistically unrelated target classes (ALDH1A3 enzyme inhibition and GPCR opioid receptor modulation) validates its versatility as a privileged scaffold, reducing the procurement risk compared to structurally similar but unvalidated analogs lacking patent or primary literature precedent.

Patent citation Intermediate validation ALDH1A3 Opioid Drug discovery

QC Characterization: Batch-Specific Purity and Analytical Documentation for Procurement Decisions

Commercially available 3-ethylpyridine-4-carboxylic acid hydrochloride (CAS 1423034-68-7) is supplied at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC spectra . The free base form (CAS 4080-54-0) is also available at 95–98% purity from multiple vendors . For procurement decision-making, the availability of comprehensive QC documentation enables direct comparison of lot-to-lot consistency, a critical factor when the building block is used in multi-step synthesis where intermediate purity directly impacts final compound yield and biological assay reproducibility. In the NAP derivative synthesis, the 3′-substituted pyridylcarboxylic acids were coupled to 6β-naltrexamine via EDCI/HOBt methodology, and the resulting amides were converted to hydrochloride salts for biological testing — a workflow where consistent starting material purity is essential for reproducible coupling yields [1]. The explicit traceability of CAS 1423034-68-7 to NMR/HPLC/GC characterization distinguishes it from less thoroughly documented analogs where impurity profiles may confound SAR interpretation.

Quality control Purity NMR HPLC Procurement specification

Optimal Application Scenarios for 3-Ethylpyridine-4-carboxylic Acid Hydrochloride Based on Evidence


MOR/KOR Dual-Selective Opioid Ligand SAR Campaigns Requiring 3′-Alkyl Pyridyl Building Blocks

Medicinal chemistry teams optimizing μ/κ opioid receptor dual selectivity should procure CAS 1423034-68-7 as the preferred 3-ethyl building block. The NAP derivative series demonstrates that 3′-ethyl substitution on the pyridyl ring yields Ki_MOR values of 0.60–0.63 nM with κ/μ selectivity ratios of 5–14, a profile distinct from both the 3′-methyl (κ/μ = 28.8) and 3′-isobutyl (κ/μ = 10.5) analogs [1]. The HCl salt form is directly compatible with the published EDCI/HOBt coupling protocol, and the compound's use in the NAP series provides a validated synthetic precedent including yields, purification methods, and analytical characterization [1].

ALDH1A3 Inhibitor Synthesis Following WO2020028461 Tetrahydroquinolino Scaffold

Research groups pursuing ALDH1A3 as a therapeutic target for cancer, type 2 diabetes, or obesity should use 3-ethylpyridine-4-carboxylic acid hydrochloride as the key intermediate for constructing tetrahydroquinolino derivatives per the synthetic routes disclosed in US 2024/0174634 A1 [2]. The patent explicitly identifies 3-ethylisonicotinic acid derivatives as critical intermediates, and the HCl salt form's aqueous solubility facilitates the multi-step heterocyclic assembly under the reported reaction conditions [2].

Pyridine-4-carboxylic Acid Scaffold Library Synthesis for Fragment-Based Drug Discovery

Fragment-based and combinatorial library chemists requiring a set of 3-alkyl isonicotinic acid building blocks with incrementally varying steric bulk should include CAS 1423034-68-7 as the ethyl member of the homologous series (3-H, 3-methyl, 3-ethyl, 3-isobutyl). The NAP SAR study provides quantitative evidence that the 3-ethyl substituent occupies a distinct steric parameter space between methyl and isobutyl that cannot be interpolated from the flanking homologs [1]. The HCl salt's favorable handling properties and commercial availability with full QC documentation support high-throughput parallel synthesis workflows .

Aqueous-Phase Amide Coupling and Bioconjugation Chemistry

Process chemists and bioconjugation scientists requiring a pyridine-4-carboxylic acid building block for aqueous-phase amide bond formation should select the HCl salt (CAS 1423034-68-7) over the free base (CAS 4080-54-0). The pre-ionized pyridinium salt eliminates the need for exogenous acid addition to achieve dissolution, simplifying reaction setup and improving reproducibility in water-compatible coupling protocols such as EDC/sulfo-NHS chemistry . This advantage is particularly relevant for biomolecule conjugations (e.g., antibody-drug conjugate linker synthesis) where pH control is critical for maintaining biomolecular integrity.

Quote Request

Request a Quote for 3-Ethylpyridine-4-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.